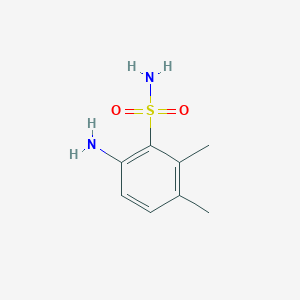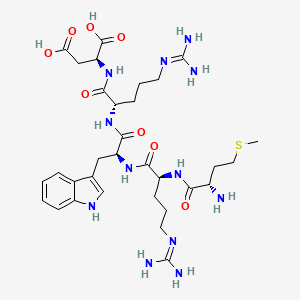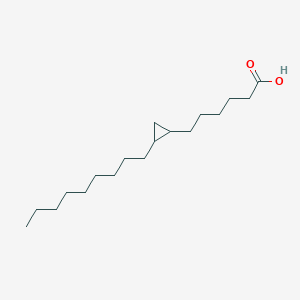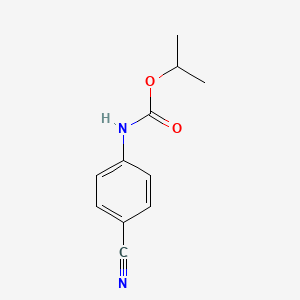silane CAS No. 648428-83-5](/img/structure/B12596173.png)
[Dibromo(phenyl)methyl](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(phenyl)methylsilane is an organosilicon compound characterized by the presence of both bromine and phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(phenyl)methylsilane typically involves the reaction of phenylmethylsilane with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PhCH}_2\text{SiEt}_3 + \text{Br}_2 \rightarrow \text{PhCH(Br)}_2\text{SiEt}_3 ]
Industrial Production Methods
Industrial production of Dibromo(phenyl)methylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(phenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Formation of phenylmethylsilane derivatives with different substituents.
Reduction: Formation of triethylsilane derivatives.
Oxidation: Formation of silanol or siloxane compounds.
Applications De Recherche Scientifique
Dibromo(phenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dibromo(phenyl)methylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The triethylsilane moiety provides stability and hydrophobicity to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Phenylmethylsilane: Lacks the bromine atoms but shares the phenyl and methyl groups.
Dibromomethylsilane: Contains bromine atoms but lacks the phenyl group.
Propriétés
Numéro CAS |
648428-83-5 |
|---|---|
Formule moléculaire |
C13H20Br2Si |
Poids moléculaire |
364.19 g/mol |
Nom IUPAC |
[dibromo(phenyl)methyl]-triethylsilane |
InChI |
InChI=1S/C13H20Br2Si/c1-4-16(5-2,6-3)13(14,15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clé InChI |
RRIMZPIQNIMHSI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(C1=CC=CC=C1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)



![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)

![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)


![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)


![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)

